1-hexyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Hexyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the third position of the indole ring. The structure of this compound makes it an important precursor for synthesizing biologically active molecules and various heterocyclic derivatives .
Mechanism of Action
Target of Action
1-Hexyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
The mode of action of this compound involves multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
The biochemical pathways of this compound involve the synthesis of biologically active structures . The compound and its derivatives are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Result of Action
The result of the action of this compound is the production of biologically active structures . These structures are generated through multicomponent reactions (MCRs), which offer access to complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with hexyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed:
Oxidation: 1-Hexyl-1H-indole-3-carboxylic acid.
Reduction: 1-Hexyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Hexyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1-Hexyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the hexyl group, making it less hydrophobic and potentially less bioavailable.
1-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a hexyl group, resulting in different physicochemical properties and reactivity.
1-Butyl-1H-indole-3-carbaldehyde: Has a shorter alkyl chain, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1-hexylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXMGKDLNQYGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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